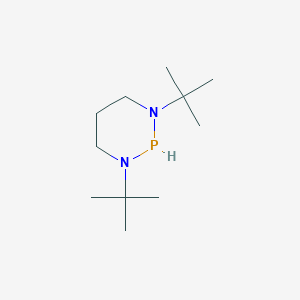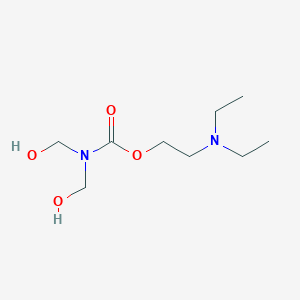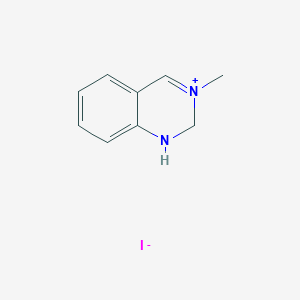
3-Methyl-1,2-dihydroquinazolin-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,2-dihydroquinazolin-3-ium iodide is a nitrogen-containing heterocyclic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2-dihydroquinazolin-3-ium iodide typically involves the condensation of an aldehyde or ketone with 2-aminobenzamide . This reaction is often carried out under reflux conditions in the presence of an acid catalyst. The resulting product is then treated with methyl iodide to form the desired iodide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of aqueous media and recyclable catalysts, are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,2-dihydroquinazolin-3-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline and quinazolinone derivatives, which have significant pharmacological activities .
Applications De Recherche Scientifique
3-Methyl-1,2-dihydroquinazolin-3-ium iodide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-Methyl-1,2-dihydroquinazolin-3-ium iodide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: A parent compound with a similar structure but without the methyl and iodide groups.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
Dihydroquinazoline: A reduced form of quinazoline with hydrogen atoms added to the nitrogen atoms
Uniqueness
3-Methyl-1,2-dihydroquinazolin-3-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and iodide ion enhances its reactivity and potential pharmacological activities compared to its analogs .
Propriétés
Numéro CAS |
56314-12-6 |
|---|---|
Formule moléculaire |
C9H11IN2 |
Poids moléculaire |
274.10 g/mol |
Nom IUPAC |
3-methyl-1,2-dihydroquinazolin-3-ium;iodide |
InChI |
InChI=1S/C9H10N2.HI/c1-11-6-8-4-2-3-5-9(8)10-7-11;/h2-6H,7H2,1H3;1H |
Clé InChI |
IACIETCGLSXEEP-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CC2=CC=CC=C2NC1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


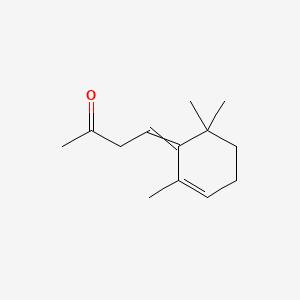
![2-Isocyanatobicyclo[2.2.2]octane](/img/structure/B14638643.png)
![5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B14638663.png)
![3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione](/img/structure/B14638671.png)
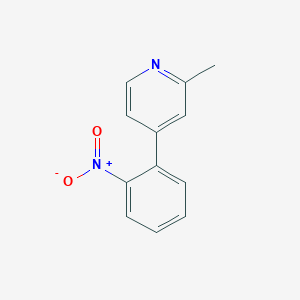
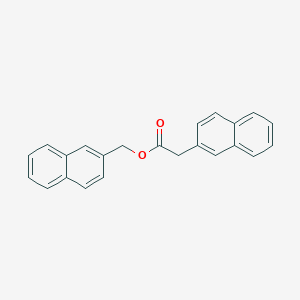
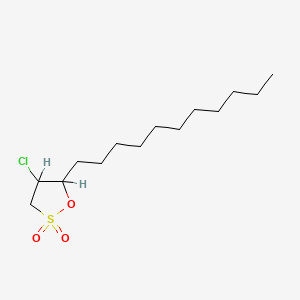

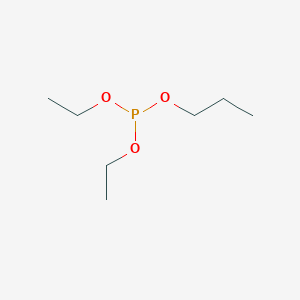
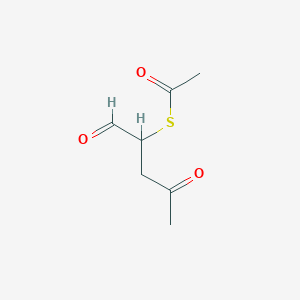
![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
